molecular formula C11H23ClN2O4S B1377472 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride CAS No. 1427890-35-4

2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride

Cat. No.: B1377472
CAS No.: 1427890-35-4
M. Wt: 314.83 g/mol
InChI Key: SGMKXHPSKMZMIR-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride is a chemical compound with the molecular formula C11H22N2O4S·HCl. It is a derivative of butanamide and contains functional groups such as amino, methanesulfonyl, and tetrahydropyran. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the following steps:

  • Formation of the Methanesulfonyl Group: : The starting material, such as an appropriate amine, is reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.

  • Introduction of the Tetrahydropyran Ring: : The methanesulfonyl derivative is then reacted with tetrahydropyran under acidic conditions to introduce the oxan-4-yl group.

  • Amide Formation: : The resulting intermediate is then subjected to amide formation reactions with an appropriate carboxylic acid derivative and a coupling agent to form the final product.

  • Hydrochloride Salt Formation: : The final step involves the conversion of the amide to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation Products: : Nitro derivatives, hydroxylamines, and other oxidized amines.

  • Reduction Products: : Primary, secondary, or tertiary amines.

  • Substitution Products: : Various substituted methanesulfonyl derivatives.

Scientific Research Applications

2-Amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride is used in various scientific research fields due to its unique chemical properties:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Amino-4-methanesulfonyl-N-methyl-N-(oxan-4-yl)butanamide hydrochloride is unique due to its specific combination of functional groups and structural features Similar compounds include other amides, sulfonamides, and tetrahydropyran derivatives

List of Similar Compounds

  • N-Methyl-N-(oxan-4-yl)butanamide: : Similar structure but lacks the methanesulfonyl group.

  • 2-Amino-N-methylbutanamide: : Lacks the methanesulfonyl and oxan-4-yl groups.

  • 4-Methanesulfonyl-N-methylbutanamide: : Lacks the amino and oxan-4-yl groups.

Properties

IUPAC Name

2-amino-N-methyl-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S.ClH/c1-13(9-3-6-17-7-4-9)11(14)10(12)5-8-18(2,15)16;/h9-10H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMKXHPSKMZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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